
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate is a compound that combines the structural features of adamantane and benzyl groups. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, often used in pharmaceuticals for its antiviral, anti-Parkinsonian, and anti-Alzheimer properties . The incorporation of a methoxybenzyl group adds further chemical versatility to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate typically involves the amidation of adamantane derivatives. One common method is the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base . The reaction conditions often include solvents like dichloromethane or tetrahydrofuran (THF) and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, often in the presence of light or radical initiators.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated benzyl derivatives.
Aplicaciones Científicas De Investigación
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral and neuroprotective properties due to the adamantane core.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The adamantane core enhances the compound’s ability to cross biological membranes, increasing its bioavailability . The methoxybenzyl group may interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetamidoadamantane: Known for its antiviral properties and used in the treatment of influenza.
N-(3-Methoxybenzyl)-1-adamantanamine: Shares structural similarities and may exhibit similar biological activities.
Uniqueness
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate stands out due to the combination of the methoxybenzyl and adamantane moieties, which may confer unique pharmacokinetic and pharmacodynamic properties. This combination can enhance the compound’s stability, lipophilicity, and ability to interact with diverse biological targets.
Propiedades
Fórmula molecular |
C21H27NO4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)methyl 3-acetamidoadamantane-1-carboxylate |
InChI |
InChI=1S/C21H27NO4/c1-14(23)22-21-10-16-6-17(11-21)9-20(8-16,13-21)19(24)26-12-15-4-3-5-18(7-15)25-2/h3-5,7,16-17H,6,8-13H2,1-2H3,(H,22,23) |
Clave InChI |
WPANAHZMKZWWIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)OCC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
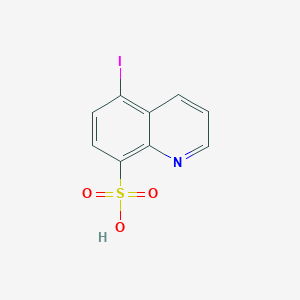
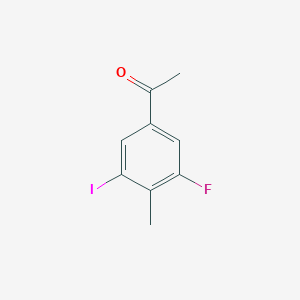
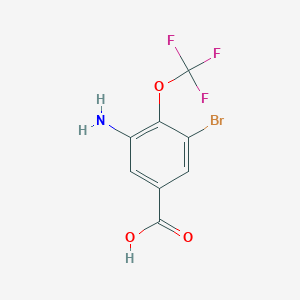
![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
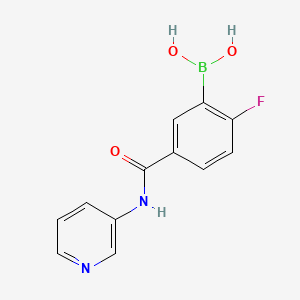

![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)

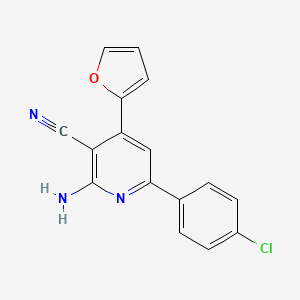
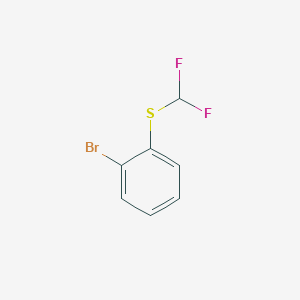
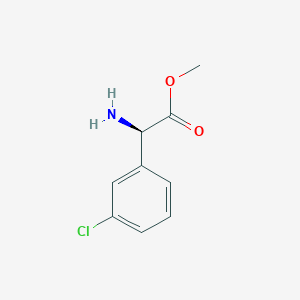
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
